molecular formula C16H18OSi B12604576 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- CAS No. 877773-93-8

1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-

Cat. No.: B12604576
CAS No.: 877773-93-8
M. Wt: 254.40 g/mol
InChI Key: QSMNDCAYTUCZLF-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is a heterocyclic compound that features a silicon atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- typically involves the reaction of a phenyl-substituted silane with an appropriate dihydrobenzoxasilin precursor. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free microwave irradiation have been explored to enhance the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperature control to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized benzoxasilin compounds .

Scientific Research Applications

1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound’s structure can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

877773-93-8

Molecular Formula

C16H18OSi

Molecular Weight

254.40 g/mol

IUPAC Name

3,3-dimethyl-1-phenyl-1,4-dihydro-2,3-benzoxasiline

InChI

InChI=1S/C16H18OSi/c1-18(2)12-14-10-6-7-11-15(14)16(17-18)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3

InChI Key

QSMNDCAYTUCZLF-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC2=CC=CC=C2C(O1)C3=CC=CC=C3)C

Origin of Product

United States

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